molecular formula C18H17ClN2O2 B2594618 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione CAS No. 1008036-47-2

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2594618
CAS No.: 1008036-47-2
M. Wt: 328.8
InChI Key: OPHZDZDJRINIFE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group and an ethylphenylamino group attached to a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Ethylphenylamino Group: The ethylphenylamino group can be attached through an amination reaction involving an ethylphenylamine and the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other substituents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and applications in drug development.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.

    1-(2-Bromophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may enhance its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN2O2C_{17}H_{18}ClN_{2}O_{2}, and it possesses a molecular weight of approximately 314.79 g/mol. The compound includes a pyrrolidine ring substituted with a chlorophenyl and an ethylphenylamino group, contributing to its distinct chemical behavior.

Biological Activity Overview

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Several studies have demonstrated the anticonvulsant properties of pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown significant efficacy in reducing seizure activity in animal models .
  • Antinociceptive Effects : This compound may also exhibit pain-relieving properties. Studies involving similar pyrrolidine derivatives have reported their effectiveness in alleviating pain in various experimental models .
  • Inhibition of Aromatase : Certain pyrrolidine derivatives have been evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen synthesis. This inhibition is crucial for developing treatments for hormone-dependent cancers .

The biological activity of this compound is thought to be mediated through its interaction with various receptors and enzymes. For example:

  • Aromatase Inhibition : The compound may bind to the active site of aromatase, thereby preventing the conversion of androgens to estrogens, which is beneficial in treating estrogen-sensitive cancers .
  • Receptor Interaction : Similar compounds have been shown to interact with serotonin receptors and other neurotransmitter systems, suggesting that this compound may also influence neurochemical pathways relevant to mood and pain regulation .

Case Studies and Experimental Data

  • Anticonvulsant Activity Study :
    • In a study assessing the anticonvulsant properties of pyrrolidine derivatives, this compound was tested alongside other analogs. The results indicated a significant reduction in seizure frequency compared to control groups (IC50 values ranged from 20 to 30 µM) .
  • Aromatase Inhibition Study :
    • A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit human placental aromatase. The most potent inhibitors showed IC50 values comparable to established drugs like aminoglutethimide .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of related compounds:

Compound NameStructure FeatureBiological ActivityIC50 (µM)
1-(4-Chlorophenyl)-3-[2'-(4'-aminophenyl)ethyl]pyrrolidine-2,5-dioneChlorophenyl substitutionAnticonvulsant23.8
N-(4-Methylphenyl)pyrrolidine-2,5-dioneDifferent substituent patternAntinociceptive24.6
1-Cyclohexyl-3-[2'-(4'-aminophenyl)ethyl]pyrrolidine-2,5-dioneCyclohexyl groupAromatase inhibitor18.5

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZDZDJRINIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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